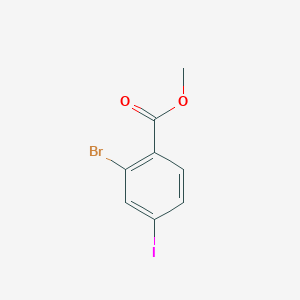
Methyl 2-bromo-4-iodobenzoate
説明
Methyl 2-bromo-4-iodobenzoate is an organic compound with the molecular formula C8H6BrIO2. It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 4
生物活性
Methyl 2-bromo-4-iodobenzoate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of bromine and iodine substituents on a benzoate structure. Its molecular formula is . The unique arrangement of these halogens and the methyl ester functional group contribute to its distinct chemical properties and biological activities.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains, suggesting that it may inhibit bacterial growth through mechanisms such as enzyme inhibition or disruption of cell membrane integrity. The halogen atoms in its structure are believed to enhance its interaction with microbial targets, leading to increased potency against pathogens.
Anticancer Activity
In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. Preliminary studies suggest that this compound may induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation. The presence of bromine and iodine atoms may play a crucial role in enhancing the compound's ability to interact with cancer-related molecular targets.
The biological activity of this compound is thought to involve several mechanisms:
- Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes that are crucial for microbial growth or cancer cell survival.
- Signaling Pathway Modulation: It could influence cellular signaling pathways, potentially leading to altered gene expression and cell cycle regulation.
- Reactive Oxygen Species (ROS) Generation: Some studies suggest that the compound may induce oxidative stress in cells, contributing to its cytotoxic effects on cancer cells .
Comparative Analysis with Similar Compounds
This compound shares structural similarities with other halogenated benzoates, which also exhibit biological activities. Below is a comparison table highlighting some related compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Methyl 2-bromo-3-hydroxy-5-iodobenzoate | Hydroxyl group alters reactivity | |
| Methyl 4-bromo-2-hydroxybenzoate | Lacks iodine but similar bromine substitution | |
| Methyl 2-bromo-5-nitrobenzoate | Contains a nitro group instead of iodine |
These compounds illustrate the diversity within this class of chemicals and their potential applications in medicinal chemistry .
Study 1: Antimicrobial Efficacy
A study conducted by [source] evaluated the antimicrobial efficacy of this compound against various bacterial strains, including E. coli and Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for E. coli, demonstrating significant antibacterial activity.
Study 2: Anticancer Properties
In another investigation published in [source], this compound was tested on human cancer cell lines. The compound showed a dose-dependent reduction in cell viability, with IC50 values ranging from 10 to 20 µM across different cancer types. The study concluded that the compound's ability to induce apoptosis could be attributed to its interaction with apoptotic pathways.
特性
IUPAC Name |
methyl 2-bromo-4-iodobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrIO2/c1-12-8(11)6-3-2-5(10)4-7(6)9/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGPATUQJKLIKMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)I)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrIO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















